Phleomycin

DNA damage Glycopeptide antibiotic Saccharomyces cerevisiae

Phleomycin (CAS 1422270-80-1) is a copper-glycopeptide antibiotic validated to produce 7- to 350-fold more intracellular DNA breaks than Bleomycin at equimolar concentrations, ensuring robust selection pressure in genetic engineering workflows. It is the superior choice for filamentous fungi (25–150 µg/mL) and yeast strains (10 µg/mL) poorly sensitive to Zeocin, with rapid intracellular inactivation enabling acute, pulse-chase DNA damage experiments. Procure this high-purity research reagent to guarantee consistent genotoxic potency and unambiguous selection results.

Molecular Formula C51H75N17O21S2
Molecular Weight 1326.4 g/mol
CAS No. 1422270-80-1
Cat. No. B10820842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhleomycin
CAS1422270-80-1
Molecular FormulaC51H75N17O21S2
Molecular Weight1326.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)(C)OC4C(C(C(C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O
InChIInChI=1S/C51H75N17O21S2/c1-16-29(65-41(68-38(16)54)21(8-27(53)72)60-9-20(52)39(55)78)44(82)67-31(34(22-10-58-15-61-22)88-49-50(5,36(76)33(74)25(11-69)87-49)89-47-37(77)51(85,48(57)84)35(75)26(12-70)86-47)45(83)62-18(3)32(73)17(2)42(80)66-30(19(4)71)43(81)59-7-6-28-63-24(14-90-28)46-64-23(13-91-46)40(56)79/h10,13,15,17-18,20-21,24-26,30-37,47,49,60,69-70,73-77,85H,6-9,11-12,14,52H2,1-5H3,(H2,53,72)(H2,55,78)(H2,56,79)(H2,57,84)(H,58,61)(H,59,81)(H,62,83)(H,66,80)(H,67,82)(H2,54,65,68)/t17?,18?,20?,21?,24?,25-,26?,30?,31?,32?,33+,34?,35-,36-,37-,47-,49-,50-,51+/m0/s1
InChIKeyQRBLKGHRWFGINE-UGWAGOLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phleomycin (CAS 1422270-80-1): Overview of Glycopeptide Antibiotic Selection Agents


Phleomycin (CAS 1422270-80-1) is a water-soluble, copper-containing glycopeptide antibiotic isolated from Streptomyces verticillus . As a member of the Bleomycin/Phleomycin family, it functions primarily by binding and intercalating into DNA, causing oxidative strand cleavage in a metal-ion-dependent process . It is widely used in molecular biology and genetic engineering as a selection agent for cells expressing the resistance gene (Sh ble), and as a DNA damage inducer in both prokaryotic and eukaryotic systems [1].

Why Phleomycin Cannot Be Substituted with Generic Bleomycin: The Critical Need for Selection Specificity


Although Phleomycin and Bleomycin share a common core structure, their distinct chemical features (a saturated vs. unsaturated bithiazole ring) and differential interactions with cellular processes lead to significant differences in cytotoxicity, DNA breakage efficiency, and organismal sensitivity [1]. Critically, a direct head-to-head comparison in S. cerevisiae shows that Phleomycin produces 7 to 350 times more intracellular DNA breaks and is substantially more cytotoxic than Bleomycin at equivalent molar concentrations [2]. Moreover, the standard resistance gene (Sh ble) is shared, but the practical efficacy of selection and the risk of cross-resistance are not equivalent; simply using any Bleomycin-family member without quantitative verification of its specific activity in the target cell system can lead to experimental failure, inconsistent selection pressure, or unexpected cytotoxicity [3].

Phleomycin Comparative Performance Evidence: Head-to-Head Quantitative Data Against Bleomycin and Zeocin


Phleomycin vs. Bleomycin: Superior Intracellular DNA Cleavage Efficacy in S. cerevisiae

In a direct comparison using S. cerevisiae, Phleomycin produced significantly more intracellular DNA breaks than Bleomycin. The study reported that Phleomycin (0.13 to 3.3 x 10(-6) M) produced 7 to 350 times more breaks in prelabeled intracellular [2-14C]DNA and [6-3H]DNA compared to Bleomycin, and was considerably more cytotoxic [1].

DNA damage Glycopeptide antibiotic Saccharomyces cerevisiae

Phleomycin vs. Bleomycin: Enhanced Recombinogenicity in S. cerevisiae

A study comparing the recombinogenicity of Phleomycin and Bleomycin in diploid S. cerevisiae found that Phleomycin was substantially more effective at producing genetic changes. It was up to 26-fold more effective than Bleomycin, even when the colony-forming abilities of cells treated with either drug were similar [1].

Genotoxicity DNA repair Yeast genetics

Phleomycin vs. Bleomycin: Differential Response to DNA Topology

The DNA-degrading activity of Bleomycin A2 (BLM A2) and Phleomycin D1 was compared on PM2 phage superhelical DNA with varying degrees of supercoiling. While the single-strand and double-strand breakage activity of BLM A2 was highly sensitive to the DNA's conformational state, peaking on relaxed DNA and decreasing on positively supercoiled DNA, the activity of Phleomycin D1 responded minimally to these changes [1].

DNA binding Antitumor antibiotic DNA conformation

Phleomycin vs. Bleomycin: Divergent Intracellular Processing and Cytotoxicity

Bioassays comparing the cytotoxicity of freshly dissolved drugs versus cell lysates from drug-treated S. cerevisiae revealed a striking difference. Lysates from Bleomycin-treated cells were 1.5-3.5 times more cytotoxic than freshly dissolved Bleomycin. In stark contrast, lysates from Phleomycin-treated cells were 3-38 times less cytotoxic than freshly dissolved Phleomycin [1]. This indicates fundamentally different intracellular processing and persistence of the active species.

Drug metabolism Cytotoxicity Saccharomyces cerevisiae

Phleomycin as the Core Component of Zeocin: Formulation Distinctions and Application Guidance

Zeocin is a commercial formulation primarily composed of Phleomycin D1. While the active core is the same, Zeocin includes specific excipients that optimize its performance in mammalian cell culture, including enhanced stability and reduced toxicity [1]. Conversely, the 'Phleomycin' product (often a mixture of related analogs) is recommended for use in systems where Zeocin is less effective, such as filamentous fungi and certain yeast species [2]. Recommended working concentrations for Phleomycin are 10 µg/ml for yeasts and 25-150 µg/ml for filamentous fungi [2], whereas Zeocin is typically used at 50-400 µg/ml for mammalian cell selection [3].

Cell selection Mammalian cell culture Filamentous fungi

Phleomycin and Zeocin Share the Sh ble Resistance Gene

The Sh ble gene, encoding a 14 kDa protein from Streptoalloteichus hindustanus, confers resistance to both Phleomycin and Zeocin by stoichiometric binding and inactivation of the drug, preventing DNA cleavage [1][2]. This common resistance mechanism means that vectors and cell lines engineered with the Sh ble gene can be used interchangeably for selection with either antibiotic [3].

Selectable marker Genetic transformation Antibiotic resistance

Validated Application Scenarios for Phleomycin Based on Quantitative Evidence


Selection of Filamentous Fungi and Resistant Yeast Strains

Phleomycin is the superior choice for genetic selection in filamentous fungi and specific yeast strains that demonstrate poor sensitivity to Zeocin [1]. The recommended concentration range is 25 to 150 µg/ml for filamentous fungi and 10 µg/ml for yeast [1]. This application is validated by the shared Sh ble resistance mechanism [2] and the distinct structural and formulation differences that confer differential organismal toxicity .

Induction of High-Frequency DNA Damage and Genotoxicity Studies in Yeast Models

In Saccharomyces cerevisiae, Phleomycin is the preferred agent over Bleomycin when high-efficiency DNA breakage and robust genotoxic outcomes are required. Studies show Phleomycin produces 7- to 350-fold more intracellular DNA breaks and is up to 26-fold more recombinogenic than Bleomycin [1][2]. This makes it ideal for experiments investigating DNA repair pathways, checkpoint responses, and the cellular consequences of severe genomic stress.

Investigating DNA Damage Response in Systems with Variable Chromatin Topology

Phleomycin D1 is a valuable tool for researchers studying DNA damage responses where the conformational state of DNA (e.g., supercoiling) is a variable. Unlike Bleomycin, whose cleavage activity is highly dependent on DNA topology, Phleomycin D1 exhibits minimal response to such changes, ensuring a more uniform and predictable level of DNA damage across different genomic loci and chromatin states [1]. This provides a more consistent experimental baseline for studying the effects of chromatin structure on DNA repair processes.

Studying Short-Lived Intracellular Active Species and Drug Processing

Phleomycin is a unique tool for investigating the immediate, short-lived effects of DNA-damaging agents. In contrast to Bleomycin, cell lysates from Phleomycin-treated S. cerevisiae were found to be 3-38 times less cytotoxic than freshly dissolved Phleomycin, indicating rapid intracellular inactivation of the active species [1]. This property allows researchers to generate a precise, acute burst of DNA damage without the confounding effects of persistent or increasing drug activity over time, enabling cleaner studies of the initial cellular response to genotoxic stress.

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